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Compound of Interest

Compound Name: 4-Chloroquinoline-8-carbaldehyde

CAS No.: 1781473-10-6

Cat. No.: B1459359

Get Quote

Executive Summary & Spectroscopic Profile
Compound: 4-Chloroquinoline-8-carbaldehyde CAS: (Analogous to 38707-70-9 for parent 8-

CHO) Molecular Weight: 191.61 g/mol Core Application: Precursor for Schiff base ligands,

fluorescent sensors, and metallo-drug complexes.

Predicted & Comparative Absorption Maxima ( )
While specific experimental literature data for the 4-chloro-8-carbaldehyde isomer is sparse

compared to its 2-chloro-3-carbaldehyde counterpart, its spectral profile can be accurately

bracketed using substituent additivity rules and data from structural analogs.
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Compound Solvent (nm)
Transition
Type

Source

Quinoline

(Parent)
Ethanol 226, 270, 313 [1]

4-

Chloroquinoline
Methanol ~230, ~320 (Red shift from

Cl)
[2]

8-

Quinolinecarbox

aldehyde

Methanol 245, 335 (est) , [3]

4-

Chloroquinoline-

8-carbaldehyde

Methanol
250-260, 330-

345
Predicted Range Calc.

Key Insight: The introduction of the electron-withdrawing formyl group (-CHO) at the 8-position,

combined with the chloro-substituent at the 4-position, induces a bathochromic shift (red shift)

relative to the parent quinoline. The 4-Cl group provides a weak auxochromic effect via lone-

pair donation, while the 8-CHO extends the conjugation system of the benzene ring.

Electronic Structure & Transition Mechanism
Understanding the origin of these bands is crucial for interpreting purity and concentration.

B-Band (250–260 nm): Intense absorption arising from the allowed

transition of the aromatic quinoline system. This band is sensitive to solvent polarity
(solvatochromism).

R-Band (330–345 nm): A lower intensity, broader band attributed to the

transition of the carbonyl lone pair and the lowest energy

transition. This region is critical for monitoring reaction progress (e.g., Schiff base formation),
as the disappearance of the carbonyl

band indicates successful condensation.
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Diagram: Electronic Transition Pathway
The following diagram illustrates the impact of substituents on the quinoline energy gap.
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Figure 1: Additive effects of substituents on the electronic absorption of the quinoline scaffold.

Experimental Protocol: Determination of
To validate the absorption maxima in your specific matrix, follow this self-validating protocol.

Reagents & Equipment[2][5][6]
Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).

Blank: Pure solvent from the same bottle used for dissolution.

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent

Cary 60).

Cuvettes: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Methodology
Stock Solution Preparation:

Weigh 1.9 mg of 4-Chloroquinoline-8-carbaldehyde.
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Dissolve in 10 mL Methanol to create a 1.0 mM (10⁻³ M) stock.

Note: Sonicate for 5 minutes to ensure complete dissolution.

Dilution Series (Linearity Check):

Prepare three working standards:

,

, and

.

Why? Measuring multiple concentrations ensures you are within the linear range of the

Beer-Lambert law (

).

Baseline Correction:

Fill both reference and sample cuvettes with pure methanol.

Run a baseline scan (200–500 nm).

Measurement:

Replace sample cuvette with the

standard.

Scan from 500 nm down to 200 nm (Scan speed: Medium).

Data Analysis:

Identify local maxima.

Calculate Molar Extinction Coefficient (

) using
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.

Validation: The

value should be constant across the dilution series.

Synthesis & Purity Context
The UV-Vis profile is a rapid quality control (QC) tool during synthesis.

Synthesis Route: Typically synthesized via oxidation of 4-chloro-8-methylquinoline using

Selenium Dioxide (

) or via Vilsmeier-Haack formylation of a substituted aniline precursor.

Impurity Flag: A significant shoulder >360 nm often indicates the formation of oxidation

byproducts or aggregation.

Reaction Monitoring: When converting this aldehyde to a Schiff base, the disappearance of

the carbonyl band at ~250-260 nm (C=O

) and the emergence of an imine band (C=N) at a longer wavelength (often >350 nm) is the
primary tracking metric.

Comparative Analysis: Isomers vs. Target
Isomer Key UV Feature Differentiation

2-Chloro-3-carbaldehyde ~276, 320 nm

2-Cl is more electron-

withdrawing; band shape

differs.

4-Chloro-8-carbaldehyde ~260, 340 nm

8-position allows peri-

interaction; typically red-shifted

vs 3-isomer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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